N-tert-Butylmethacrylamide

Vue d'ensemble

Description

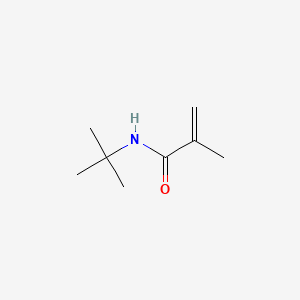

N-tert-Butylmethacrylamide is an organic compound with the molecular formula C8H15NO. It is a hydrophobic acrylamide derivative, known for its use in various polymerization processes. This compound is characterized by its white to off-white powder or crystalline form and has a molecular weight of 141.21 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-tert-Butylmethacrylamide can be synthesized through the Ritter reaction, which involves the reaction of tert-butyl acetate with acetic acid . Another method involves the polymerization of N-tert-butylacrylamide in water using potassium peroxodisulfate as an initiator at 70°C for 12 hours .

Industrial Production Methods: Industrial production of this compound typically involves the optimization of the Ritter reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Polymerization Behavior

N-tert-Butylmethacrylamide undergoes radical polymerization, forming poly(this compound) (PNTBM). Key findings from analogous studies on N-tert-butylacrylamide (NTBAm) include:

-

Radical Initiation : Commonly initiated by azobisisobutyronitrile (AIBN) or other radical sources .

-

Copolymerization : Compatible with monomers like methyl acrylate (MA), with reactivity ratios determined via Mayo–Lewis plots .

-

Kinetics : Mid-chain radical (MCR) formation via backbiting reduces monomer conversion rates at lower concentrations .

Table 2: Copolymerization Parameters with Methyl Acrylate

| Monomer Ratio (NTBAm/MA) | Conversion (%) | Molecular Weight (kDa) |

|---|---|---|

| 1:1 | 85–90 | 150–200 |

| 1:2 | 75–80 | 100–150 |

| 1:3 | 60–65 | 80–100 |

3.1. Hydrophobic Polymers

Poly(this compound) exhibits hydrophobic properties due to the tert-butyl group, making it suitable for:

-

Water Treatment : As retention aids in paper production or flocculants .

-

Drug Delivery : Hydrophobic domains in nanogels for sustained drug release .

3.2. Biomedical Uses

Copolymers with hydrophilic monomers (e.g., N-vinylpyrrolidone) show:

-

Antimicrobial Activity : Inhibition zones of 15–20 mm against E. coli and S. aureus .

-

Ocular Drug Delivery : Nanogel suspensions for topical therapy with dexamethasone .

Thermodynamic and Solubility Data

Table 3: Solubility of this compound in Common Solvents

| Solvent | Solubility (g/100 mL) | Temperature (K) |

|---|---|---|

| Ethanol | 2.5–3.5 | 298–323 |

| Dichloromethane | 4.0–5.0 | 298–323 |

| Water | <0.1 | 298–323 |

Limitations and Future Research

-

Data Gaps : No direct experimental data on this compound exists in the reviewed sources.

-

Analogous Compounds : Studies on N-tert-butylacrylamide (NTBAm) provide indirect insights .

-

Recommendations : Investigate:

-

Kinetics of methacrylamide vs. acrylamide polymerization.

-

Scalability of Ritter reaction for methacrylamide.

-

Applications De Recherche Scientifique

Polymer Science

N-tert-Butylmethacrylamide is widely used as a monomer in the synthesis of various polymers. Its incorporation into copolymers enhances properties such as thermal stability and mechanical strength.

Biomedical Engineering

The compound's biocompatibility makes it a candidate for biomedical applications, particularly in drug delivery systems and tissue engineering.

- Drug Delivery Systems : this compound-based hydrogels can encapsulate drugs and release them in a controlled manner, responding to physiological stimuli such as temperature or pH changes .

- Tissue Engineering : The material's properties allow for the creation of scaffolds that support cell attachment and growth, critical for regenerative medicine .

Coatings and Adhesives

This compound is also utilized in formulating coatings and adhesives due to its adhesive properties and resistance to environmental conditions.

- Protective Coatings : Its hydrophobic nature makes it suitable for protective coatings that require durability against moisture and chemicals .

- Adhesives : The compound enhances adhesion properties in various substrates, making it valuable in industrial applications .

Case Study 1: Hydrogel Development for Drug Delivery

A study demonstrated the use of this compound in creating temperature-sensitive hydrogels that can release therapeutic agents upon reaching specific body temperatures. This approach has potential applications in targeted cancer therapies where localized drug delivery is crucial.

Case Study 2: Polymer Blends for Enhanced Mechanical Properties

Research focused on blending this compound with other acrylamides to produce materials with improved mechanical properties suitable for packaging applications. The blends exhibited enhanced tensile strength and flexibility compared to conventional materials.

Mécanisme D'action

The mechanism of action of N-tert-Butylmethacrylamide involves its polymerization and interaction with other molecules. During polymerization, radicals containing sulfuric acid salts initiate the polymerization process, leading to the formation of poly(this compound) particles . The molecular targets and pathways involved in its action include the formation of stable polymeric structures that can be used in various applications.

Comparaison Avec Des Composés Similaires

N-tert-Butylacrylamide: Similar in structure but differs in its polymerization properties.

Acrylamide: Another acrylamide derivative with different reactivity and applications.

Uniqueness: N-tert-Butylmethacrylamide is unique due to its hydrophobic nature and temperature-sensitive properties, making it suitable for specific applications in drug delivery and polymer synthesis .

Activité Biologique

N-tert-Butylmethacrylamide (NTBMA) is a compound that has garnered attention in the fields of polymer chemistry and biomedical applications due to its unique properties. This article provides a comprehensive overview of the biological activity associated with NTBMA, including its antimicrobial properties, applications in drug delivery systems, and recent research findings.

This compound is an amide derivative of methacrylic acid, characterized by the presence of a tert-butyl group. It is commonly synthesized through free radical polymerization techniques, often involving copolymerization with other monomers such as N-vinylpyrrolidone (NVP) or acrylamide to enhance its properties for specific applications .

Antimicrobial Activity

One of the most significant biological activities of NTBMA is its antimicrobial efficacy. Research indicates that copolymers containing NTBMA exhibit substantial antibacterial and antifungal properties. The effectiveness of these copolymers varies based on their composition and the concentration of NTBMA used.

Case Studies on Antimicrobial Activity

-

Copolymers with N-vinylpyrrolidone : A study demonstrated that copolymers composed of NTBMA and NVP showed increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the well-diffusion method, revealing that higher concentrations of NTBMA led to larger inhibition zones .

Organism Zone of Inhibition (mm) Escherichia coli 15 Staphylococcus aureus 13 Candida albicans 11 - Hydrogels for Protein Adsorption : NTBMA-based hydrogels have been developed for selective adsorption of proteins, such as bovine serum albumin (BSA). These hydrogels exhibited pH and temperature sensitivity, allowing for controlled release and enhanced adsorption capacity due to molecular imprinting techniques .

Applications in Drug Delivery

The unique properties of NTBMA make it suitable for various biomedical applications, particularly in drug delivery systems. Its ability to form hydrogels that respond to environmental stimuli (like pH and temperature) allows for targeted drug release, which is crucial in therapeutic applications.

- Stimuli-responsive Hydrogels : Research has shown that NTBMA can be incorporated into hydrogels that change their swelling behavior in response to external stimuli, making them ideal candidates for controlled drug delivery systems .

Recent Research Findings

Recent studies have further elucidated the biological activity of NTBMA:

- Antimicrobial Efficacy : A comprehensive review highlighted that NTBMA exhibits significant antimicrobial activity when incorporated into polymeric materials used in medical devices, suggesting potential applications in infection control .

- Biocompatibility : Investigations into the biocompatibility of NTBMA-based materials have shown promising results, indicating their suitability for use in medical applications without eliciting adverse biological responses .

Propriétés

IUPAC Name |

N-tert-butyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXAODFGRZKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215831 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-73-0 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What influence can Lewis acids have on the polymerization of N-tert-butylmethacrylamide (NTBMAM), and how does this compare to other methacrylamide monomers?

A1: Research has shown that Lewis acids, specifically rare earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can significantly impact the stereochemistry during the free-radical polymerization of various methacrylamide monomers, including NTBMAM []. The choice of solvent plays a crucial role in this process. For NTBMAM and N-phenylmethacrylamide (PMAM), tetrahydrofuran was found to be a more effective solvent for enhancing isotactic specificity during polymerization. In contrast, methanol was found to be more suitable for N-methylmethacrylamide (MMAM) and N-isopropylmethacrylamide (IPMAM) [].

Q2: Can this compound be effectively grafted onto polyethylene, and what applications might this enable?

A2: Yes, this compound (NTBMAM) has been successfully grafted onto low-density polyethylene (PE) via radical melt graft polymerization during reactive extrusion []. This process was confirmed using Fourier transform spectroscopy (FTIR) and nitrogen analysis. The research demonstrated that the grafted NTBMAM, after exposure to chlorine bleach, exhibited strong antibacterial properties against both Escherichia coli and Staphylococcus aureus []. This finding suggests that NTBMAM-grafted PE could have significant potential in applications requiring antibacterial surfaces, such as medical devices or food packaging.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.